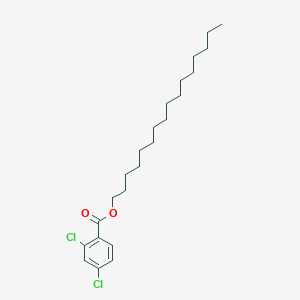![molecular formula C18H23N3O4S B14219028 {2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine CAS No. 823780-86-5](/img/structure/B14219028.png)
{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine is a complex organic compound characterized by the presence of a morpholine ring, a sulfonyl group, and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine typically involves multiple steps. One common method includes the reaction of 4-(morpholine-4-sulfonyl)phenol with 1,3-dibromobenzene under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as amination, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.
科学的研究の応用
{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as an inhibitor in biochemical assays, particularly targeting enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine involves its interaction with specific molecular targets. For instance, it may bind to the active site of an enzyme, inhibiting its activity. The sulfonyl group can form strong interactions with amino acid residues, while the morpholine ring can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
- {4-(Morpholine-4-sulfonyl)phenoxy}acetic acid
- {4-(Morpholine-4-sulfonyl)phenoxy}ethanol
- {4-(Morpholine-4-sulfonyl)phenoxy}propane
Uniqueness
{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine is unique due to its specific structural features, such as the presence of two methanamine groups and the phenylene linkage
特性
CAS番号 |
823780-86-5 |
|---|---|
分子式 |
C18H23N3O4S |
分子量 |
377.5 g/mol |
IUPAC名 |
[3-(aminomethyl)-2-(4-morpholin-4-ylsulfonylphenoxy)phenyl]methanamine |
InChI |
InChI=1S/C18H23N3O4S/c19-12-14-2-1-3-15(13-20)18(14)25-16-4-6-17(7-5-16)26(22,23)21-8-10-24-11-9-21/h1-7H,8-13,19-20H2 |
InChIキー |
HBMWODYSRKWYPO-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3CN)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


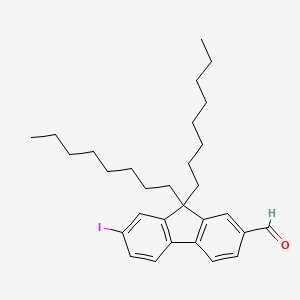
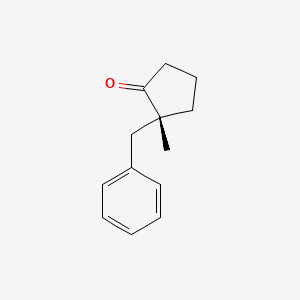
![1-[(4-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14218974.png)
![Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate](/img/structure/B14218981.png)

![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14218990.png)
![4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine](/img/structure/B14218993.png)
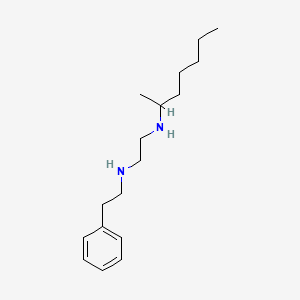
![Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B14219001.png)
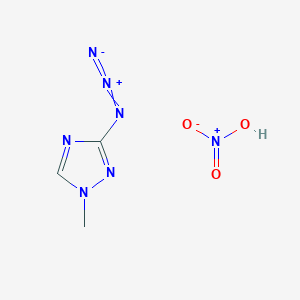
![1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene](/img/structure/B14219003.png)
![2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14219009.png)
![3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]-](/img/structure/B14219022.png)
